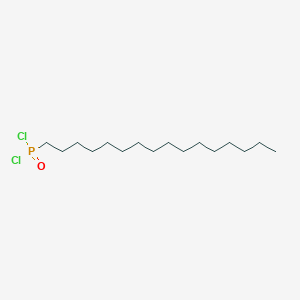
Hexadecylphosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecylphosphonic dichloride is a chemical compound with the molecular formula C16H35Cl2P. It is an organophosphorus compound that is used in various scientific and industrial applications. This compound is known for its ability to form self-assembled monolayers on metal oxide surfaces, making it valuable in surface modification and nanotechnology.
Vorbereitungsmethoden
Hexadecylphosphonic dichloride can be synthesized through several methods. One common synthetic route involves the reaction of hexadecyl alcohol with phosphorus trichloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Hexadecylphosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding hexadecylphosphonic esters, amides, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.
Common reagents used in these reactions include alcohols, amines, thiols, and water. The major products formed depend on the type of nucleophile and reaction conditions.
Wissenschaftliche Forschungsanwendungen
Hexadecylphosphonic dichloride has a wide range of scientific research applications:
Surface Modification: It is used to create self-assembled monolayers on metal oxide surfaces, which can modify the surface properties of materials for applications in electronics, sensors, and catalysis.
Nanotechnology: The compound is employed in the fabrication of nanostructures and nanodevices, where it helps in controlling surface interactions and enhancing stability.
Biomedical Applications: This compound is used in the development of biocompatible coatings for medical implants and devices, improving their performance and longevity.
Wirkmechanismus
The mechanism of action of hexadecylphosphonic dichloride primarily involves its ability to form strong bonds with metal oxide surfaces. The phosphonic dichloride group reacts with hydroxyl groups on the surface, leading to the formation of a stable phosphonate linkage. This interaction modifies the surface properties, making it more hydrophobic or altering its chemical reactivity.
Vergleich Mit ähnlichen Verbindungen
Hexadecylphosphonic dichloride can be compared with other similar compounds such as:
Octadecylphosphonic acid: Similar in structure but with an additional two carbon atoms, making it slightly more hydrophobic.
Dodecylphosphonic acid: Shorter alkyl chain, resulting in different surface properties and applications.
Tetradecylphosphonic acid: Similar applications but with a shorter alkyl chain, affecting its self-assembly behavior.
This compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
4708-00-3 |
|---|---|
Molekularformel |
C16H33Cl2OP |
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
1-dichlorophosphorylhexadecane |
InChI |
InChI=1S/C16H33Cl2OP/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 |
InChI-Schlüssel |
NBDIAMYFCOQKNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


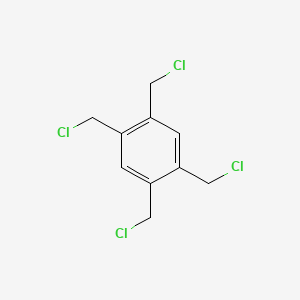
![2-[2-(1-Imidazolyl)-6-methyl-4-pyrimidinyl]-2-methyl-1-propanol](/img/structure/B14749936.png)
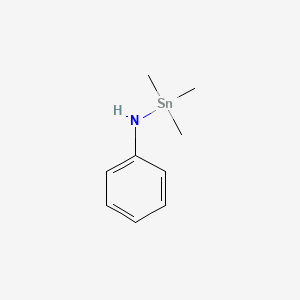
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
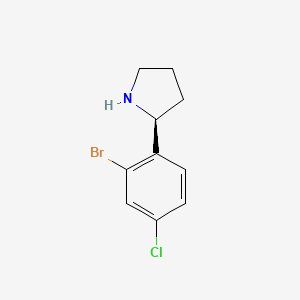

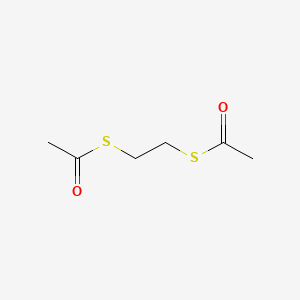
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
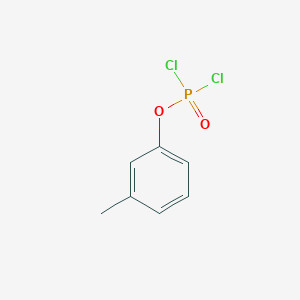
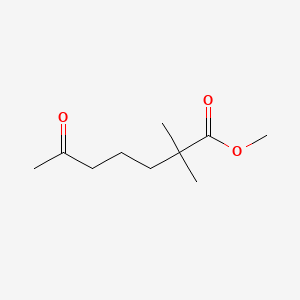
![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)


